![molecular formula C20H21NO3 B2509192 1-[2-(4-Tert-butylphenoxy)ethyl]indole-2,3-dione CAS No. 797780-70-2](/img/structure/B2509192.png)
1-[2-(4-Tert-butylphenoxy)ethyl]indole-2,3-dione
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Description
1-[2-(4-Tert-butylphenoxy)ethyl]indole-2,3-dione, also known as TBE-31, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound belongs to the family of indole-2,3-diones, which have been shown to exhibit a wide range of biological activities. TBE-31 has been found to possess potent anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of novel therapeutics.
Scientific Research Applications
Antimicrobial Activity
The compound has been studied for its antimicrobial properties . A series of studies confirmed the high efficiency of aminopropanol derivatives as potential antibacterial and antifungal agents . The compound showed pronounced effects on planktonic bacterial and fungal cells .
Biofilm Inhibition
The compound has been found to inhibit the formation of biofilms . Biofilms are a major aspect of antibiotic resistance, making microbes tolerant to antibiotics and host defense systems . The compound exhibited a strong inhibitory effect on biofilms, preventing their formation by S. aureus, E. coli, and P. aeruginosa .
Synthesis Methods
The compound has been synthesized using new methods from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . Improved yield and easy purification benefit this method .
Solvent and Ligand Effects
The effects of solvents and ligands in the halogen exchange reaction during the synthesis of the compound have been studied in detail .
Derivative Synthesis
The compound has been used in the synthesis of new benzyl-protected 2-iodo-4-tert derivatives .
Triazinoindole Synthesis
The compound has been used in the facile synthesis of a series of tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines .
properties
IUPAC Name |
1-[2-(4-tert-butylphenoxy)ethyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-20(2,3)14-8-10-15(11-9-14)24-13-12-21-17-7-5-4-6-16(17)18(22)19(21)23/h4-11H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKCZZYVXCGCRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCN2C3=CC=CC=C3C(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-(Tert-butyl)phenoxy)ethyl)indoline-2,3-dione |
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